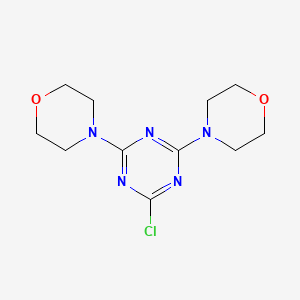

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCCBNGHFYBVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279734 | |

| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-22-0 | |

| Record name | 7597-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7597-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Cyanuric Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine, a versatile intermediate in medicinal chemistry and materials science. The synthesis proceeds via a temperature-controlled, sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and cost-effective cyanuric chloride. This document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, discusses purification strategies, and presents methods for the analytical characterization of the final product. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.

Introduction: The Significance of the s-Triazine Scaffold

The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in organic synthesis, owing to the predictable and sequential reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms on the cyanuric chloride ring can be displaced by a variety of nucleophiles in a stepwise manner, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives.[2] This modularity enables the fine-tuning of the electronic, steric, and physicochemical properties of the resulting molecules, making the s-triazine core an exceptional platform for molecular design.[1]

Derivatives of s-triazine have found widespread applications, from herbicides and dyes to polymers.[2] In the realm of medicinal chemistry, the triazine core is present in numerous clinically approved drugs and experimental therapeutics for a range of diseases.[3] Specifically, this compound serves as a crucial intermediate, often utilized as a peptide coupling reagent and a building block for more complex molecular architectures.[4][5] Its synthesis from cyanuric chloride is a foundational reaction for accessing a diverse array of functionalized triazines.

The Reaction Mechanism: A Tale of Temperature and Reactivity

The synthesis of this compound from cyanuric chloride is a classic example of a nucleophilic aromatic substitution reaction. The inherent electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing nature of the three nitrogen atoms, makes it susceptible to nucleophilic attack.[6]

The key to achieving the desired di-substituted product lies in the careful control of the reaction temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[2][6] The introduction of an electron-donating morpholino group deactivates the ring towards further nucleophilic attack, necessitating a higher temperature for the subsequent substitution.[6] This principle allows for the selective synthesis of mono-, di-, and tri-substituted products.

-

First Substitution: The displacement of the first chlorine atom by morpholine is a rapid reaction that can be carried out at low temperatures, typically between 0 and 5°C.[7]

-

Second Substitution: To replace the second chlorine atom, the reaction temperature is raised, often to room temperature or slightly above.[7]

-

Third Substitution: The final substitution requires more forcing conditions, such as heating to reflux, to overcome the decreased reactivity of the ring.[7]

The reaction proceeds through a concerted, two-stage process where the nucleophilic addition of morpholine is followed by the dissociation of the chloride leaving group. The intermediate Meisenheimer σ-complex is a high-energy transition state rather than a stable intermediate.[8] An acid scavenger, such as potassium carbonate or a tertiary amine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.027 mol scale) | Molar Equivalents |

| Cyanuric Chloride | 108-77-0 | 184.41 | 5.0 g | 1.0 |

| Morpholine | 110-91-8 | 87.12 | 4.7 g (5.2 mL) | 2.0 |

| Potassium Carbonate | 584-08-7 | 138.21 | 11.25 g | 3.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, sufficient volume | - |

| Chloroform | 67-66-3 | 119.38 | For workup and chromatography | - |

| Methanol | 67-56-1 | 32.04 | For chromatography | - |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | For drying | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyanuric chloride (5.0 g, 0.027 mol) and potassium carbonate (11.25 g, 0.081 mol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable suspension.

-

First Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath.

-

Morpholine Addition: Slowly add morpholine (4.7 g, 0.054 mol) to the cooled suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 4-6 hours.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol).

-

Workup - Filtration: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and the potassium chloride byproduct.[4]

-

Workup - Solvent Removal: Remove the THF from the filtrate under reduced pressure using a rotary evaporator.[4]

-

Workup - Extraction: Dissolve the crude residue in chloroform and wash it with water (3 x 50 mL) in a separatory funnel to remove any remaining inorganic salts and water-soluble impurities.[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

Purification

The crude this compound can be purified by column chromatography on silica gel using a chloroform/methanol solvent system as the eluent.[4] Alternatively, recrystallization from a suitable solvent such as a heptane or ethanol-water mixture can be employed.[9][10]

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

| Technique | Expected Results |

| Melting Point | 172-174 °C[4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.78 (br, 8H), 3.69-3.72 (m, 8H)[4] |

| ¹³C NMR (DMSO-d₆) | Expected signals for morpholine carbons (around 43 and 66 ppm) and triazine ring carbons (in the range of 164-171 ppm).[3] |

| Mass Spectrometry (ESI-HRMS) | Calculated for C₁₁H₁₆ClN₅O₂: 285.0993, found: 286.1156 (M + H)⁺[4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-N stretching, C=N stretching of the triazine ring, and C-O-C stretching of the morpholine rings.[3] |

| Crystallography | The molecule possesses an approximate mirror plane, and both morpholine rings adopt chair conformations.[11] |

Safety and Handling

Cyanuric chloride is a toxic and corrosive substance that reacts with water.[8][12] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6][9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.[9] All reagents and solvents should be handled according to standard laboratory safety procedures.

Conclusion

The synthesis of this compound from cyanuric chloride is a robust and well-established procedure that provides access to a valuable synthetic intermediate. By carefully controlling the reaction temperature, a high yield of the desired di-substituted product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers to successfully synthesize, purify, and characterize this important compound for its application in drug discovery and materials science.

References

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). (2024, July 11). Retrieved January 4, 2026, from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents. (n.d.).

-

Reactivity of TCT via sequential nucleophilic substitution. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

Temperature-dependent aromatic nucleophilic substitution of cyanuric chloride - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023, December 31). Retrieved January 4, 2026, from [Link]

-

This compound - ResearchGate. (2025, August 10). Retrieved January 4, 2026, from [Link]

-

SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE - LOCKSS. (2006, March 3). Retrieved January 4, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

1 H NMR spectrum of 2,4-dimorpholine-6-chloro-1,3,5-triazine, 1. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

2,4-Dichloro-6-morpholino-1,3,5-triazine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis (1987) | Zbigniew J. Kaminski | 103 Citations [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of 2-Chloro-4,6-dimorpholino-1,3,5-triazine in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic peptide chemistry, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, yield, and the preservation of chiral integrity. Among the arsenal of available reagents, 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) has emerged as a robust and versatile tool for both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of CDMT, offering insights into its activation pathway and practical application in peptide coupling reactions. CDMT is a stable, crystalline compound with good solubility in common organic solvents, making it a user-friendly option for researchers.[1][2] Its use is associated with high yields and minimal racemization, which is crucial for the synthesis of biologically active peptides.[3][4]

The Core Mechanism: A Stepwise Activation and Coupling Cascade

The efficacy of CDMT as a peptide coupling reagent lies in its ability to transform a carboxylic acid into a highly reactive acylating agent, primed for nucleophilic attack by an amine. This process is not a single-step event but rather a carefully orchestrated sequence of reactions, critically mediated by the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM).[5][6]

The overall mechanism can be dissected into two primary stages:

-

Formation of the Active Intermediate: The reaction is initiated by the interaction between CDMT and NMM. This step is crucial as it generates the key reactive species responsible for the subsequent activation of the carboxylic acid.

-

Carboxylic Acid Activation and Aminolysis: The activated intermediate then reacts with the carboxyl group of an N-protected amino acid to form a "superactive" ester. This ester is highly susceptible to nucleophilic attack by the free amine of another amino acid or peptide, leading to the formation of the desired peptide bond.

Stage 1: The Crucial Role of N-methylmorpholine and the Formation of the Quaternary Ammonium Salt

In the presence of N-methylmorpholine (NMM), CDMT is converted into the highly reactive quaternary ammonium salt, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[5][6] This in situ generation of the active coupling agent is a key feature of CDMT-mediated reactions.

The reaction proceeds via a nucleophilic substitution where the nitrogen atom of NMM attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion. This transformation is a multistep process involving an initial addition of the amine to the triazine ring followed by the departure of the chloride ion.[7] The resulting quaternary ammonium salt is the true workhorse of the coupling reaction.

Stage 2: Carboxylic Acid Activation and Peptide Bond Formation

Once formed, the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium salt readily reacts with the carboxylate of the N-protected amino acid. This reaction proceeds through the formation of a highly reactive O-triazinyl active ester, sometimes referred to as a "superactive" ester.[6][8] The formation of this intermediate is the rate-determining step for the activation of the carboxylic acid.

The subsequent and final step is the nucleophilic attack of the free amino group of the incoming amino acid or peptide on the carbonyl carbon of the active ester. This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond, regenerating the triazine byproduct, 2-hydroxy-4,6-dimorpholino-1,3,5-triazine, and releasing NMM.

The mechanistic cascade can be visualized as follows:

Figure 1: Mechanism of CDMT-mediated peptide coupling.

Experimental Protocol: A Practical Guide to CDMT-Mediated Peptide Coupling

The following protocol outlines a general procedure for the solution-phase coupling of two amino acids using CDMT. It is important to note that reaction conditions may require optimization based on the specific amino acids being coupled.

Materials

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

This compound (CDMT)

-

N-methylmorpholine (NMM)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure

-

Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.

-

Addition of Base: Add N-methylmorpholine (NMM) (2.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and to act as the base for the CDMT activation. Stir the mixture for 10-15 minutes at room temperature.

-

Addition of CDMT: Add this compound (CDMT) (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-8 hours at room temperature.[1][2]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The triazine byproducts are typically basic and can be removed by the acidic wash.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide.

-

-

Purification: The crude peptide can be purified by flash column chromatography or recrystallization to obtain the final product of high purity.

Quantitative Data Summary

The efficiency of CDMT coupling is often compared to other common coupling reagents. The following table summarizes typical yields and racemization levels observed with CDMT in comparison to other reagents.

| Coupling Reagent | Typical Yield (%) | Racemization Level | Reference |

| CDMT/NMM | 90-98 | Low (<1-2%) | [1][3] |

| DCC/HOBt | 85-95 | Low | |

| HBTU/DIPEA | 90-99 | Low | |

| PyBOP/DIPEA | 90-99 | Low | [9] |

Note: Yields and racemization can vary significantly depending on the specific amino acid sequence, protecting groups, and reaction conditions.

Advantages of Using CDMT in Peptide Synthesis

The adoption of CDMT in both academic and industrial settings is driven by several key advantages:

-

High Coupling Efficiency and Yields: CDMT consistently provides high yields for a wide range of amino acid couplings, including those involving sterically hindered amino acids.[1][4]

-

Low Racemization: The mechanism of action, particularly the rapid formation and consumption of the active ester, minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.[3]

-

Stability and Ease of Handling: CDMT is a stable, crystalline solid that is easy to handle and store, unlike some other moisture-sensitive coupling reagents.[1][2]

-

Simplified Work-up: The byproducts of the reaction are generally soluble in acidic water, facilitating their removal during the work-up procedure.[10]

-

Cost-Effectiveness: Compared to many other proprietary coupling reagents, CDMT is a relatively inexpensive option.[10][11]

Conclusion

This compound stands as a highly effective and reliable coupling reagent for peptide synthesis. Its mechanism, centered around the in-situ formation of a reactive quaternary ammonium salt and subsequent generation of a "superactive" ester, ensures efficient amide bond formation with minimal side reactions. For researchers and drug development professionals, a thorough understanding of this mechanism is crucial for the rational design of synthetic strategies and the successful production of complex peptides with high purity and stereochemical integrity. The combination of its performance, ease of use, and economic advantages solidifies CDMT's position as a valuable tool in the peptide chemist's toolkit.

References

- Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: an efficient condensing agent leading to the formation of amides and esters. Tetrahedron, 55(46), 13159-13170.

-

Choosing the Right Peptide Coupling Agent: Why CDMT Stands Out. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. (n.d.). SciSpace. Retrieved from [Link]

-

DMTMM. (n.d.). In Wikipedia. Retrieved from [Link]

- Garrett, C. E., et al. (2002). New observations on peptide bond formation using CDMT. Tetrahedron Letters, 43(23), 4161-4165.

-

Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[10][12][13]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, (2), 275-277.

-

New observations on peptide bond formation using CDMT. (n.d.). ResearchGate. Retrieved from [Link]

- Kamiński, Z. J., et al. (1998). A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazines. Part 2. The Mechanism of the Reaction. The Journal of Organic Chemistry, 63(13), 4248–4255.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Optimizing Chemical Synthesis: The Versatile Role of CDMT. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Markowicz, M. W., & Dembinski, R. (2004). Fluorous Coupling Reagents: Application of 2-Chloro-4,6-bis[(heptadecafluorononyl)oxy]-1,3,5-triazine in Peptide Synthesis. Synthesis, 2004(01), 80-86.

- Kamiński, Z. J. (2012). 2-Chloro-1,3,5-triazines as Activating Groups of Carboxylic Acids in the Formation of Peptide Bonds.

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Kamiński, Z. J. (1987). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Synthesis, 1987(10), 917-920.

- Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.

- Hojo, K., et al. (2022). Green Chemistry Approaches to Peptide Synthesis. Chemical Society Reviews, 51(16), 7066-7096.

- Kamiński, Z. J., et al. (2005). Reactions of 2-chloro-4,6-disubstituted-1,3,5-triazines with carboxylic acids leading to hitherto unknown 2-Acyloxy-4,6-Dimethoxy-(Diaryloxy)-1,3,5-triazines. Tetrahedron, 61(23), 5447-5456.

- Giacometti, V., et al. (2016). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 21(5), 589.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (1999) | Munetaka Kunishima | 208 Citations [scispace.com]

Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

Introduction: The Architectural Versatility of s-Triazines

The s-triazine scaffold is a foundational component in the fields of organic synthesis and materials science. Its utility stems from the sequential and highly controllable reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring can be systematically replaced by a diverse range of nucleophiles, enabling the precise construction of mono-, di-, and tri-substituted derivatives.[1][2] This predictable reactivity profile allows chemists to meticulously tune the electronic, steric, and physicochemical properties of the final molecule, making the triazine core a privileged structure in medicinal chemistry and a versatile building block for functional materials.[1][3]

This guide focuses on 2-Chloro-4,6-dimorpholino-1,3,5-triazine, a key intermediate synthesized by the di-substitution of cyanuric chloride with morpholine.[4] We will provide an in-depth analysis of its characteristic spectroscopic data, offering field-proven insights into the interpretation of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra. The protocols and interpretations presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of s-triazine derivatives.

Molecular Structure and Physicochemical Properties

This compound possesses a planar triazine core with two appended morpholine rings, which crystallographic studies have shown to adopt stable chair conformations.[5][6] The remaining chlorine atom provides a reactive site for further functionalization.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClN₅O₂ | [7] |

| Molecular Weight | 285.73 g/mol | [7] |

| Appearance | White to pale yellow crystalline powder | [8] |

| Melting Point | 172-174 °C | [4] |

| CAS Number | 7597-22-0 |[7] |

Mass Spectrometry: Unambiguous Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized molecule. For this compound, Electrospray Ionization (ESI) is the method of choice due to the presence of basic nitrogen atoms in the triazine and morpholine rings, which are readily protonated to form the [M+H]⁺ ion.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Calculated m/z for [C₁₁H₁₇ClN₅O₂]⁺ | 286.1065 |

| Found m/z for [M+H]⁺ | 286.1156 |

Note: The calculated mass is for the protonated species [M+H]⁺. The value found in the literature confirms the molecular formula C₁₁H₁₆ClN₅O₂.[4]

Expertise & Causality: Interpreting the Isotopic Pattern

A key validation checkpoint is the isotopic pattern arising from the presence of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the mass spectrum should exhibit two major peaks for the singly charged molecular ion cluster: an [M+H]⁺ peak and an [M+2+H]⁺ peak, with an intensity ratio of roughly 3:1. Observing this pattern provides high confidence in the presence of a single chlorine atom in the molecule.

Protocol: Acquiring ESI-HRMS Data

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be of high purity (LC-MS grade) to minimize background interference.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (< 5 ppm).

-

Set the ionization source to ESI positive mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte. A starting point for capillary voltage is typically 3-4 kV.

-

-

Data Acquisition:

-

Introduce the sample into the instrument via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the parent ion.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Verify the presence of the [M+2+H]⁺ peak at an m/z two units higher and an intensity of approximately one-third of the [M+H]⁺ peak.

-

Calculate the elemental composition from the accurate mass measurement and compare it to the theoretical value.

-

Caption: Workflow for ESI-HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

NMR spectroscopy provides detailed information about the structure and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR Spectrum: The Signature of Hindered Rotation

The ¹H NMR spectrum of this compound is particularly informative. Due to the partial double-bond character of the C-N bond between the triazine ring and the morpholine nitrogen, rotation around this bond is restricted at room temperature.[9] This restricted rotation makes the two methylene groups adjacent to the nitrogen (N-CH₂) and the two methylene groups adjacent to the oxygen (O-CH₂) within a single morpholine ring diastereotopic. Consequently, instead of two simple triplets, a more complex set of signals is observed.

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.78 | broad multiplet | 8H | N-CH₂ protons of two morpholine rings |

| 3.69-3.72 | multiplet | 8H | O-CH₂ protons of two morpholine rings |

Data sourced from Royal Society of Chemistry supplementary information.[4]

¹³C NMR Spectrum: Mapping the Carbon Skeleton

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~171 | C-Cl (Triazine) | The carbon atom bonded to the electronegative chlorine is expected to be the most deshielded of the triazine carbons. |

| ~165 | C-N (Triazine) | The two equivalent carbon atoms bonded to the morpholine nitrogens are highly deshielded due to the electron-withdrawing nature of the triazine ring nitrogens. |

| ~66 | O-CH₂ (Morpholine) | Methylene carbons adjacent to the electronegative oxygen atom. |

| ~44 | N-CH₂ (Morpholine) | Methylene carbons adjacent to the nitrogen atom. |

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup (¹H):

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle to ensure quantitative integration.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Setup (¹³C):

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the ¹H signals and assign the peaks based on their chemical shift and multiplicity.

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that can be used to confirm the presence of the triazine ring and the morpholine substituents.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-2850 | C-H Stretch | CH₂ groups in morpholine |

| ~1550 | C=N Stretch | Triazine ring |

| ~1450 | C-N Stretch | Triazine-Morpholine bond |

| ~1250 | C-N Stretch | Morpholine ring |

| ~1115 | C-O-C Asymmetric Stretch | Morpholine ring |

| ~810 | C-Cl Stretch | Chloro-triazine |

Rationale: These predictions are based on typical IR absorption frequencies for the respective functional groups and data from similar s-triazine structures.[4][10]

Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount of spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle to a fine powder.

-

Add a very small amount (~1% by weight) of the solid sample to the KBr.

-

Continue grinding until the mixture is homogeneous and has a fine, consistent texture. This step is critical to avoid scattering of IR radiation.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Compare the observed frequencies with the expected values to confirm the presence of the key functional groups.

-

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous structural confirmation. ESI-HRMS validates the elemental composition through accurate mass measurement and the characteristic chlorine isotopic pattern. ¹H NMR spectroscopy reveals the dynamic nature of the molecule, with hindered rotation leading to complex signals for the morpholine protons. Finally, IR spectroscopy confirms the presence of the core functional groups, including the s-triazine ring and the morpholine C-O-C ether linkage. Together, these techniques form a robust analytical workflow for the routine characterization of this important synthetic intermediate and its derivatives.

References

-

ResearchGate. (2010). This compound. Available at: [Link]

-

Lusa, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 52-63. Available at: [Link]

-

IUCr Journals. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2211-o2212. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2,4-dimorpholine-6-chloro-1,3,5-triazine, 1. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-morpholino-1,3,5-triazine. National Center for Biotechnology Information. Available at: [Link]

-

Azarifar, D., & Forghaniha, A. (2006). Synthesis of Some 1,3,5-Triazine Derivatives. Heterocycles, 68(4), 807-810. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. National Center for Biotechnology Information. Available at: [Link]

-

Al-Salahi, R., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(18), 4238. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-4,6-diamino-1,3,5-triazine. Wiley. Available at: [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Institute of Standards and Technology. Available at: [Link]

-

Lusa, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]

Sources

- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 10. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4,6-dimorpholino-1,3,5-triazine: Properties, Reactivity, and Applications

Introduction: The Significance of the s-Triazine Scaffold

The s-triazine framework is a fundamental building block in contemporary organic synthesis and applied sciences.[1] The value of this scaffold lies in the predictable and sequential reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the cyanuric chloride ring can be displaced by a diverse range of nucleophiles with varying degrees of reactivity. This allows for the methodical and controlled construction of mono-, di-, and tri-substituted triazine derivatives, making the s-triazine core an exceptional platform for generating diverse molecular structures.[1][2]

Derivatives of s-triazine are integral to the development of herbicides, dyes, and polymers.[1] Moreover, the triazine core is recognized as a privileged structure in medicinal chemistry, featuring in several approved pharmaceutical agents and clinical candidates for treating a variety of diseases.[1][2] The ability to precisely introduce multiple functional groups allows chemists to fine-tune the electronic, steric, and physicochemical properties of the resulting molecules. This has spurred the creation of triazine-based compounds for applications in materials science, including fluorescent sensors and organic light-emitting diodes (OLEDs).[1]

This guide focuses on a specific member of this versatile family: 2-Chloro-4,6-dimorpholino-1,3,5-triazine . This compound has garnered interest as a key intermediate and building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Part 1: Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

Physical Properties Summary

The key physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN₅O₂ | [3] |

| Molecular Weight | 285.73 g/mol | [3] |

| Appearance | Solid, powder or crystalline form | [4] |

| Melting Point | Not explicitly available in search results | |

| Boiling Point | Not explicitly available in search results | |

| Solubility | Limited water solubility is expected due to the aromatic triazine core. Solubility is likely higher in polar organic solvents. | [5] |

| Density | Not explicitly available in search results |

Crystallographic Data

The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule exhibits an approximate mirror plane, and both morpholine rings adopt a chair conformation.[4]

| Crystal Data Parameter | Value | Source |

| Crystal System | Monoclinic | [4] |

| Space Group | Cc | [4] |

| a (Å) | 23.081 (4) | [4] |

| b (Å) | 5.8640 (10) | |

| c (Å) | 13.069 (2) | [4] |

| V (ų) | 1301.3 (4) | [4] |

| Radiation type | Mo Kα | [4] |

| Temperature (K) | 294 | [4] |

Selected Bond Lengths: [4]

-

Cl1—C1: 1.7535 (18) Å

-

N4—C3: 1.347 (3) Å

-

N5—C2: 1.348 (2) Å

Part 2: Chemical Reactivity and Synthesis

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal reactivity of this compound is centered on the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The electron-withdrawing character of the nitrogen atoms in the triazine ring activates the carbon-chlorine bond, rendering the chlorine an excellent leaving group upon attack by a nucleophile.[6] This predictable reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General mechanism of nucleophilic substitution on the triazine core.

Synthesis of this compound

The synthesis of this compound is a prime example of the controlled, sequential substitution of cyanuric chloride. The reactivity of the chlorine atoms on cyanuric chloride decreases as more substituents are added.[2] The first substitution can often be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third may require elevated temperatures. This differential reactivity allows for the precise construction of asymmetrically substituted triazines.

To synthesize the title compound, cyanuric chloride is reacted with two equivalents of morpholine. By carefully controlling the stoichiometry and reaction temperature, the disubstituted product can be isolated in good yield, leaving one reactive chlorine atom for subsequent functionalization.

Caption: Synthetic workflow for this compound.

Applications in Synthesis

While direct applications of this compound are specific to ongoing research, the utility of the closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) provides a strong indication of its potential. CDMT is widely used as a coupling reagent for the formation of amide bonds in peptide synthesis.[6][7][8] The mechanism involves the activation of a carboxylic acid to form a highly reactive acyl-oxy-triazine intermediate ("active ester"), which is then readily attacked by an amine to form the amide bond.[7] This process is valued for its high yields, mild reaction conditions, and minimization of racemization at chiral centers.[7]

By analogy, this compound serves as a valuable electrophilic building block. The remaining chlorine atom is a reactive handle for introducing a third, different substituent via nucleophilic substitution, enabling the creation of diverse triazine derivatives for screening in drug discovery and materials science.[1][7]

Part 3: Experimental Protocol - Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the sequential substitution of cyanuric chloride.[2]

Objective: To synthesize this compound from cyanuric chloride and morpholine.

Materials:

-

Cyanuric chloride (1.0 eq)

-

Morpholine (2.0-2.1 eq)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-2.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Initial Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nucleophile Addition: Prepare a solution of morpholine (2.0-2.1 eq) and DIPEA (2.0-2.1 eq) in anhydrous THF. Add this solution dropwise to the stirred, cooled cyanuric chloride solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is deemed complete, pour the reaction mixture into a beaker containing a large volume of cold deionized water with stirring. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with several portions of deionized water to remove any salts (e.g., DIPEA hydrochloride).

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally related chlorinated triazines provide essential safety guidance.

-

Hazards: Similar compounds are known to be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[9][10][11] Some triazine derivatives may cause allergic skin reactions or respiratory irritation.[9][12]

-

Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Some related compounds are sensitive to air and moisture and should be handled under an inert gas.

-

Always consult the specific Safety Data Sheet for any chemical before use.

References

- An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH8aPwm9KY-n9L0nxPTzyTAgFIJtdCkmE35KgYmOupb9qhEcwLYikgPlWOwDG6Ut3xhO0hVYl5Txs3ZqMX3ppW_QXDwH1-dbQTMKAqQ6IgwwTufTQ7v2eM7n3MZ9woVVC-dNdt7xtB85EMXppoYtB7PObJPHZmhxX4u2OkgNXTiZneHWsridsyo_j8eM4hndZrUsf_mPipxzJ25MgRW3Tq6lVsX3bcdLw2qQVJ-wYgAdUyrY3tYPGgpbMrKvRRV7o=]

- This compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOcaGMQlAG4q0QV-A81QBCBIcL2BxKhsQHD1comfO9HSWWrGyfBAt8hkM100-QdpcRWJBxchPKZGSJYFpPD19wMT7bBK4VXGPqChtIah_PNyhyEaSO8hC1fpq2NwwEImIy7-Wk4bqbpcFv1-eiVraiWjFDf5_58cywG-edUf4u_WDPjf3WR0BoUAcYTb0oQZRnwQSaN0pj]

- This compound. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZH1S2j5h1H0nIGeNlyK7-zcFLaokmw6QWC4W2sTlwN0KHS6y-6bWOwMe1wp4AAEtByqIq-pgchTDwdBPs8BUk-Oi_3XDMLCT08GE1UMjHG9xVob4BzsxyolGRuYtoHt9yocN]

- This compound. ResearchGate. [URL: https://www.researchgate.net/publication/244487448_2-Chloro-46-dimorpholino-135-triazine]

- 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/224967]

- SAFETY DATA SHEET: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD1hSfrti3dAvV7Pi2pFCx-xLYwGr6dgYv4A5A-AvolWZN4GRrxEkdKEVCKRImwS7HaqjVT0I5HrwJjKUJV0YX9QobNXVbVeLn2-AmEFlhb5BHCbo0ztpw4di7INYilRhYJowMJXK8PZhHZssN2ZG856jT4GkoWYgKNMv1iwpExlQ80bG575x0xUJXDMM6Dsk=]

- SAFETY DATA SHEET. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIauJmjMdip3wlj5Ez65vCcKeq5hgo1gw0OpoUSVtxeezjeLwmGoJIPmj3GyBXjMx_FVik7IqGEInHeufjcwlGixHvi363ZHONfX69VY7WORyPJijf2CtRe3zYc5lCgRLqawooRdJt93iPHJXDbg==]

- Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9UEFhfBk7mCL0ITPU1AGyJGey_HriHPtGmM9b7eupaOKO6KhlyWRGyziyhEe1GlXa4ZFNHWau26hIe_PZNJiaPsl8XChfbmJinVNkOJBoGAbofmriHWhXKjHTUlkIbXt_ncdwsBaqLnjaLYMOpGir8mT3HrrHkBZPEDQk1ClKabZPqzlx8GWozPjJfhJqzub0v2Yswjmw26Dl2nNLTZrCj8ARahL0_527o8qsYD-7w-9NXpsA4iKRfTA6Bp--zfO_ztk82l5bDtcv8UpLlIXHMJuiytSi4mJRb-Fg8NKw0GPx1xBG58kU6Zb-CXuJtqYpmeF8mmVwNFpqGC_CFUalzA6xTvxMTPdzPpEvK2JVWoGN9HqyDWGNCSRQfadn292pPY2Ss9QVUnccVxqeTK2M-Q-pfr2pZR-zIShoFe6t46g3oWNpNLbp5_pfy2bUJFKFL-J_dE=]

- 2,4-Dichloro-6-morpholino-1,3,5-triazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81076]

- 2-Chloro-4,6-diamino-1,3,5-triazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c24209]

- 2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZNf3YVJSdr6dO2-wGHJARl5nWLDxNQblBL0sPvWwYMDLvWZuVepyrm10JSuhB9SAT3Q1dl3tbrZT3-QAxesNRFs4_8eHTEqiPgCzT_7RA-Q8dqgu42K_gTLuy2TuxiOcV5yM=]

- SAFETY DATA SHEET: 2-Chloro-4,6-diphenyl-1,3,5-triazine. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRzykpuTT2fB0878XjUggaH0J1CXWdY9RmU3mnzysckkNBK8KnGgQaERCoBlMUfDdE2ZsTXRwR08FNF7t-qU1YxKg-RmK05YoyTjqMukkw1I0jEwuhAiz8Qhu3cBRq16RsLx8z19JJb0GvtDLz_HP4]

- 2-chloro-4,6-dimethoxy-1,3,5-triazine Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVlXRlj1dRDxmOXqRIJN4CeQKDLI1G4r8AkYWol7Hy_oxOJJCoOkXESVRPLgssJyEXIlkHb1f8JnARpVyBzxvjEhHKONcZeiWIvE37Ku8JGOoZJIqD1qzdMDPn_dlahW8aOaJQI69EMPgEPVOeEZ_-QhkgHKJvShoZKLNDlYXR]

- Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn42BdLypeOWfLRuRtlTOC6D-BqZRjVxrE6V493zEQ6S82PJnTxVkH5rz9DOTerPhSO3WUjF1FHS67GZV8lfOLLG4VDj9Y3a8JFCElnEPCAQV4g1uqt_BRHTsV030ADD_U7Jj6P3hxTUx9nqJZ6lVbDISf5cV7R_8xmsq9bYB3c_zkn-5vGLD3LZUDjUksW7VXCLwyWUC2bhZpdOOcC4hAaTRsxbE9mUtIvy3loJgxpw_3JtOtfCmzVvXeuTLWmUpqetyvKxNFcw==]

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [URL: https://www.mdpi.com/1420-3049/9/12/1156]

- 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710344_EN.htm]

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEufQOVLf5Fm-b3KfSZc_-dj79VFntXqFu5tuP2-kbi8NxGobFuU4P8lpWWAjoX2yNwsd-u3C38eTAQYBPv13N4QKeRCseppYTGaHrCR-cLi5c6e6La5YzhS5_GEkRopi4EoXVwAymoFdHTfhBpyoWmxr6GdAJKMesUxmKGd0BzVezeiVYSRiJtv1PnTFdjGOJ2_Qr41Oqi8s1aN4pLNmKa3IiBepArhpam1z4K68bzYecDJej2CKjfMk7Y9KEFr14orMnLqa5W3A==]

Sources

- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. carlroth.com [carlroth.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

2-Chloro-4,6-dimorpholino-1,3,5-triazine crystal structure

An In-Depth Technical Guide to the Crystal Structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a key intermediate in the synthesis of various functional molecules. The s-triazine scaffold is a cornerstone in modern organic synthesis due to the sequential and regioselective reactivity of its chlorinated precursors, such as cyanuric chloride[1]. This allows for the controlled construction of diverse molecular architectures with applications in medicinal chemistry, materials science, and agrochemicals[1][2]. Understanding the three-dimensional structure of derivatives like this compound is paramount for rational drug design and the development of novel materials, as the solid-state conformation and intermolecular interactions dictate the physicochemical properties and biological activity of the compound. This guide delves into the detailed crystallographic data, molecular geometry, and supramolecular assembly of the title compound, offering insights for professionals in drug development and materials science.

Introduction: The Significance of the s-Triazine Core

The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in organic and medicinal chemistry. Its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offers a versatile platform for sequential nucleophilic substitution, enabling the synthesis of a vast library of mono-, di-, and tri-substituted derivatives with tailored properties[1][2]. The controlled, stepwise replacement of the chlorine atoms allows for precise tuning of the electronic and steric characteristics of the final molecule[1]. This has led to the development of s-triazine derivatives as herbicides, dyes, polymers, and importantly, as active pharmaceutical ingredients in a number of approved drugs[1][2]. The focus of this guide, this compound, serves as a crucial building block in the creation of more complex molecules, making a thorough understanding of its solid-state structure essential for predicting its reactivity and behavior in various applications.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the sequential substitution of chlorine atoms on cyanuric chloride. The process takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled synthesis[2].

Synthetic Pathway

The synthesis involves the reaction of cyanuric chloride with two equivalents of morpholine. The reaction is generally carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixture of ethanol and chloroform (4:1 v/v)[3].

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified this compound powder in a minimal amount of a 4:1 (v/v) ethanol/chloroform solvent mixture at room temperature.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Slow Evaporation: Place the filtered solution in a loosely covered container to allow for slow evaporation of the solvent over several days at a constant temperature (e.g., 294 K)[3].

-

Crystal Harvesting: Carefully harvest the resulting single crystals from the mother liquor.

Rationale for Experimental Choices: The use of a solvent mixture like ethanol/chloroform allows for fine-tuning of the solubility and evaporation rate, which are critical factors for growing high-quality single crystals. Slow evaporation provides the necessary time for the molecules to arrange themselves into a well-ordered crystal lattice.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data provides a detailed insight into the molecular geometry and packing in the solid state.

Crystallographic Data

The key crystallographic parameters for the title compound are summarized in the table below. This data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 277811[4].

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₆ClN₅O₂ | [4] |

| Molecular Weight | 285.73 g/mol | [4] |

| Crystal System | Monoclinic | [3] |

| Space Group | Cc | [3] |

| a (Å) | 23.081 (4) | [3] |

| b (Å) | 5.8630 (10) | [3] |

| c (Å) | 13.069 (2) | [3] |

| α (°) | 90 | [3] |

| β (°) | 126.37 (3) | [3] |

| γ (°) | 90 | [3] |

| Volume (ų) | 1301.3 (4) | [3] |

| Z | 4 | |

| Temperature (K) | 294 | [3] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [3] |

| Final R indices [I>2σ(I)] | R1 = 0.026, wR2 = 0.066 | [3] |

Molecular Conformation

The molecule of this compound possesses an approximate mirror plane[3][5]. A key conformational feature is that both morpholine rings adopt a chair conformation[3][5]. This is the most stable conformation for a six-membered morpholine ring, minimizing steric strain.

Selected Bond Lengths and Angles

The bond lengths and angles within the molecule are consistent with those of similar s-triazine derivatives. The C-Cl bond length is a key parameter influencing the reactivity of the compound in further substitution reactions.

| Bond | Length (Å) | Reference |

| Cl1—C1 | 1.7535 (18) | [3] |

| N4—C3 | 1.347 (3) | [3] |

| N5—C2 | 1.348 (2) | [3] |

| N4—C7 | 1.464 (2) | [3] |

| N5—C8 | 1.459 (3) | [3] |

| Angle | Value (°) | Reference |

| C5—O1—C6 | 109.79 (16) | [3] |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of this compound, the crystal packing is stabilized by weak C—H···O and C—H···N interactions[5]. These non-covalent interactions play a crucial role in determining the overall stability and physical properties of the crystalline material.

Applications in Drug Development and Materials Science

As a disubstituted triazine, this compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity or specific material properties. The remaining chlorine atom can be substituted with another nucleophile, allowing for the introduction of a third functional group. This makes it a versatile building block in combinatorial chemistry and drug discovery programs. For instance, various triazine derivatives have shown promise as anticancer agents[2]. In materials science, the triazine core can be incorporated into polymers to enhance their thermal stability or to create materials with specific optical or electronic properties[6].

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a definitive three-dimensional structure of this important synthetic intermediate. The molecule adopts a conformation with both morpholine rings in a chair form. The crystal packing is stabilized by weak intermolecular interactions. This detailed structural information is invaluable for researchers and scientists working on the design and synthesis of novel triazine-based compounds for applications in drug development and materials science.

References

- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

characterization of 2-Chloro-4,6-dimorpholino-1,3,5-triazine derivatives

An In-Depth Technical Guide to the Characterization of 2-Chloro-4,6-dimorpholino-1,3,5-triazine Derivatives

Abstract

This technical guide offers a comprehensive exploration of the essential analytical methodologies for the characterization of this compound and its related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for key analytical techniques but also delves into the underlying principles and data interpretation. We will cover the synthesis and purification, followed by an in-depth analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. The guide emphasizes the synergistic nature of these techniques in providing an unambiguous structural and purity profile, which is critical for the advancement of synthetic chemistry and medicinal applications.

Introduction: The s-Triazine Scaffold

The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in the realms of organic synthesis, medicinal chemistry, and materials science.[1] The foundation of its utility lies in the sequential and regioselective reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their controlled, stepwise substitution by a vast array of nucleophiles.[3][4] This predictable reactivity enables the precise construction of mono-, di-, and tri-substituted triazine derivatives, making the s-triazine core an ideal platform for building diverse and complex molecular architectures.[1]

Within this extensive family, this compound has emerged as a significant compound. It serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[1][5] The presence of the remaining chlorine atom offers a reactive handle for further functionalization, while the two morpholino groups modulate the compound's solubility, stability, and biological interaction profile.

Given its role as a foundational building block, the unequivocal characterization of this compound is of paramount importance. This guide details the critical analytical workflow required to confirm its identity, structure, and purity.

Synthesis and Purification

A robust characterization begins with a well-executed synthesis and purification protocol. The most common route to this compound involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.

Workflow for Synthesis and Characterization

Sources

- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Morpholine Groups in Modulating the Reactivity of 2-Chloro-4,6-dimorpholino-1,3,5-triazine: A Technical Guide

Foreword: Decoding a Versatile Coupling Reagent

In the landscape of modern organic synthesis, particularly in the intricate field of peptide and amide bond formation, the choice of a coupling reagent is paramount. It dictates not only the efficiency and yield of a reaction but also the preservation of stereochemical integrity. 2-Chloro-4,6-dimorpholino-1,3,5-triazine, commonly referred to as CDMT, has emerged as a robust and reliable reagent for this purpose. This technical guide delves into the core of CDMT's functionality, offering a detailed exploration of the often-overlooked yet critical role of its two morpholine substituents. We will dissect how these moieties electronically and sterically fine-tune the reactivity of the triazine core, transforming it into a highly effective and selective coupling agent for researchers, chemists, and drug development professionals.

The Architecture of Reactivity: An Introduction to CDMT

This compound is a stable, crystalline solid derived from cyanuric chloride. Its structure is characterized by a central 1,3,5-triazine ring, a heterocyclic scaffold known for its susceptibility to nucleophilic substitution. Two of the chlorine atoms of cyanuric chloride are replaced by morpholine groups, leaving a single chlorine atom as the reactive site for coupling reactions.

The strategic substitution of two chlorine atoms with morpholine moieties is not arbitrary; it is a deliberate design that modulates the reactivity of the remaining C-Cl bond. This targeted modification is the key to CDMT's success as a coupling reagent, offering a balance between sufficient reactivity for efficient bond formation and stability to prevent undesirable side reactions.

The Morpholine Effect: A Duality of Electronic and Steric Influence

The two morpholine groups are the cornerstone of CDMT's unique reactivity profile. Their influence can be understood through a combination of electronic and steric effects.

Electronic Modulation: Taming the Triazine Core

The nitrogen atoms of the morpholine rings are directly attached to the electron-deficient carbon atoms of the triazine ring. Through resonance, the lone pair of electrons on these nitrogen atoms can be delocalized into the triazine ring. This electron-donating effect increases the electron density of the triazine core.

This increased electron density has a crucial consequence: it reduces the electrophilicity of the carbon atom bonded to the remaining chlorine. Compared to its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where three strongly electron-withdrawing chlorine atoms render the ring highly reactive, CDMT exhibits a more tempered reactivity. This "tamed" nature is advantageous in multistep syntheses, preventing unwanted reactions with other nucleophilic functional groups that might be present in complex molecules. This modulated reactivity is a key factor in minimizing side reactions and enhancing the overall yield and purity of the desired product.[1][2]

Steric Hindrance: Directing the Nucleophilic Attack

The morpholine rings, with their chair conformation, are sterically bulky.[3] This steric hindrance plays a significant role in the reactivity of CDMT. The bulky nature of the morpholine groups can shield the triazine ring from non-specific nucleophilic attack, contributing to the reagent's stability and selectivity.

Furthermore, this steric bulk can influence the approach of the incoming nucleophiles during the coupling reaction. While not prohibitively large to prevent the desired reaction, the steric presence of the morpholine groups can favor certain reaction pathways and conformations, potentially contributing to the low rates of racemization observed with CDMT in peptide synthesis.[4]

The Mechanism of Action: A Stepwise Activation and Coupling

The primary application of CDMT is in the formation of amide bonds, a cornerstone of peptide synthesis. The generally accepted mechanism involves a two-step process: the activation of a carboxylic acid followed by nucleophilic attack by an amine.

Step 1: Activation of the Carboxylic Acid

In the presence of a base, typically N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond on the CDMT molecule. This results in the displacement of the chloride ion and the formation of a highly reactive O-acyltriazine intermediate. The choice of NMM as the base is strategic; its conjugate acid has a pKa that is suitable for deprotonating the carboxylic acid without causing unwanted side reactions.

Step 2: Nucleophilic Attack by the Amine

The activated O-acyltriazine intermediate is highly susceptible to nucleophilic attack. The amine component of the reaction then attacks the carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and releases the 2,4-dimorpholino-6-hydroxy-1,3,5-triazine byproduct. This byproduct is generally stable and less reactive, simplifying the purification of the final amide product.[2]

Caption: Mechanism of CDMT-mediated amide bond formation.

Experimental Protocols: A Practical Guide

Synthesis of this compound (CDMT)

This protocol is adapted from established synthetic procedures.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Morpholine

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C.

-

In a separate beaker, prepare a solution of morpholine (2.0 eq) and sodium carbonate (2.2 eq) in water.

-

Slowly add the aqueous morpholine solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the white solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Self-Validation:

The identity and purity of the synthesized CDMT should be confirmed by analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the morpholine protons. |

| ¹³C NMR | Signals for the triazine ring carbons and the morpholine carbons. |

| Melting Point | Consistent with the literature value. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of CDMT. |

General Protocol for CDMT-Mediated Amidation

This protocol provides a general procedure for the coupling of a carboxylic acid and an amine.

Materials:

-

Carboxylic acid

-

Amine

-

This compound (CDMT)

-

N-methylmorpholine (NMM)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

-

Add N-methylmorpholine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add CDMT (1.1 eq) to the mixture and stir for another 30-60 minutes at room temperature to allow for the formation of the active ester.

-

Add the amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the NMM hydrochloride and the triazine byproduct.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization as needed.[5]

Caption: Experimental workflow for CDMT-mediated amidation.

Comparative Analysis: CDMT in the Context of Other Coupling Reagents

The utility of a coupling reagent is best understood through comparison with other commonly used reagents.

| Coupling Reagent | Advantages | Disadvantages |

| CDMT | Stable, crystalline solid; Low racemization rates; Byproducts are easily removed.[1][4] | Slower reaction times compared to some uronium/phosphonium reagents. |

| HATU/HBTU | High reactivity and fast reaction times. | Can be expensive; Byproducts can sometimes be difficult to remove completely. |

| DCC/DIC | Inexpensive and effective. | Can cause significant racemization; Dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| EDC·HCl | Water-soluble carbodiimide; Byproducts are water-soluble and easily removed. | Can be less effective for sterically hindered couplings. |

CDMT's niche lies in its ability to provide a balance of reactivity, stability, and selectivity, making it particularly well-suited for the synthesis of sensitive or complex peptides where minimizing racemization is a primary concern.

Conclusion: The Morpholine Advantage in Synthesis

The two morpholine groups in this compound are not mere spectators in its chemical transformations. They are active participants that meticulously control the reagent's reactivity through a synergistic interplay of electronic and steric effects. By donating electron density to the triazine ring, they temper the reactivity of the C-Cl bond, preventing unwanted side reactions. Concurrently, their steric bulk contributes to the stability and selectivity of the reagent. This fine-tuning makes CDMT a valuable tool in the synthetic chemist's arsenal, particularly for the crucial task of amide and peptide bond formation. Understanding the fundamental role of these morpholine substituents allows for the rational application of CDMT, enabling the efficient and clean synthesis of complex molecular targets in research and drug development.

References

- Choosing the Right Peptide Coupling Agent: Why CDMT Stands Out. (n.d.). A-Z Chemicals.

-

Lenci, E., & Menchi, G. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 191. [Link]

- Optimizing Chemical Synthesis: The Versatile Role of CDMT. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Science Behind CDMT: Condensation Reagent Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (2025). BenchChem.

- Troubleshooting low yields in nucleophilic substitution of triazines. (2025). BenchChem.

- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557-6602.

- New Trends in Peptide Coupling Reagents. (2001).

- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.).